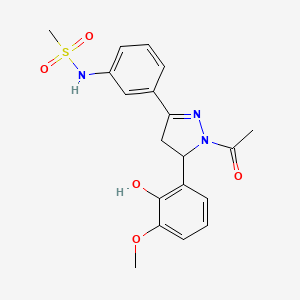

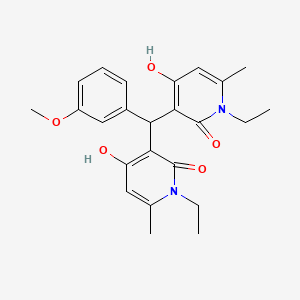

![molecular formula C16H12N8O3S B2407183 N-(4-(4-(2-アミノ-2-オキソエチル)-5-オキソ-4,5-ジヒドロ-1H-テトラゾール-1-イル)フェニル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド CAS No. 1396864-72-4](/img/structure/B2407183.png)

N-(4-(4-(2-アミノ-2-オキソエチル)-5-オキソ-4,5-ジヒドロ-1H-テトラゾール-1-イル)フェニル)ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

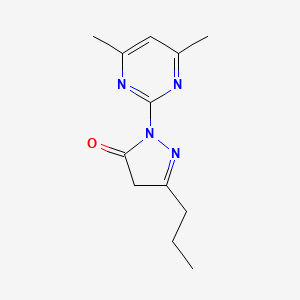

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N8O3S and its molecular weight is 396.39. The purity is usually 95%.

BenchChem offers high-quality N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌剤の可能性

この化合物の構造は、抗癌作用を示す可能性を示唆しています。 研究者は、腫瘍性低酸素状態を標的とする、新しいボロン系ベンゾ[c][1,2,5]オキサジアゾールおよびベンゾ[c][1,2,5]チアジアゾールのシリーズを合成しました 。腫瘍細胞の重要な特徴である低酸素状態は、癌転移、血管新生、および薬剤耐性に寄与します。低酸素状態の腫瘍領域を特異的に標的とする薬剤の開発は、極めて重要です。これらのボロン系化合物は、この文脈において新しいアプローチを表しています。

低酸素状態抑制

合成されたハイブリッドは、薬剤耐性および放射線療法耐性に役割を果たすHIF-1などの低酸素状態誘導因子を阻害するように設計されています 。これらの化合物は、腫瘍性低酸素状態を標的とすることで、癌治療の有効性を高める可能性があります。

特性評価と生物学的試験

合成された化合物は、適切な分光法を用いて特性評価されました 。しかし、生物学的試験は現在進行中です。さらなる調査により、それらの有効性、毒性、および潜在的な臨床応用が決定されるでしょう。

要約すると、この化合物は、腫瘍性低酸素状態を標的とする抗癌剤として有望です。ボロン系構造と潜在的な低酸素状態抑制は、エキサイティングな研究分野となっています。研究が進むにつれて、さらなる用途や作用機序が明らかになる可能性があります。🌟

詳細については、元の研究論文を参照してください 。科学者が治療の可能性を探求し続けるにつれて、最新情報にご注目ください! 😊

作用機序

Target of Action

Compounds with a thiazole ring have been found to exert a broad spectrum of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with multiple targets in the body.

Mode of Action

The mesoionic character of the thiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction could lead to various changes in the cell, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

The diverse biological activities of thiazole derivatives suggest that this compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O3S/c17-14(25)8-23-16(27)24(22-21-23)11-4-2-10(3-5-11)18-15(26)9-1-6-12-13(7-9)20-28-19-12/h1-7H,8H2,(H2,17,25)(H,18,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWVCWNZYSNKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)N(N=N4)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

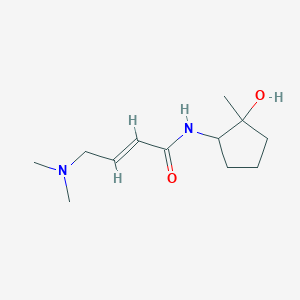

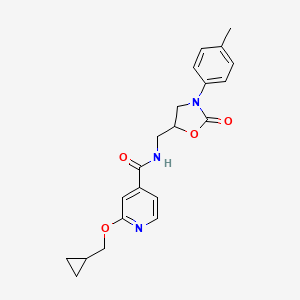

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

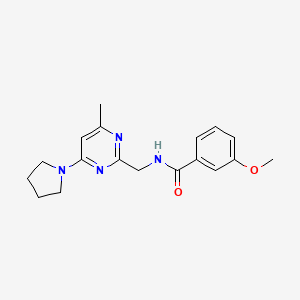

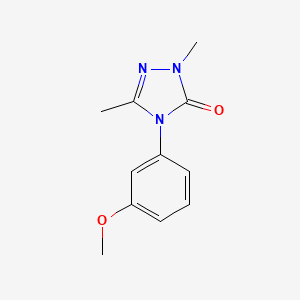

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)

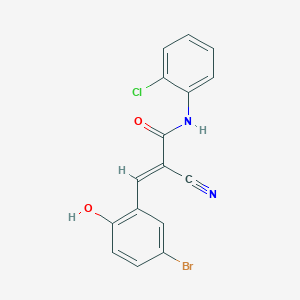

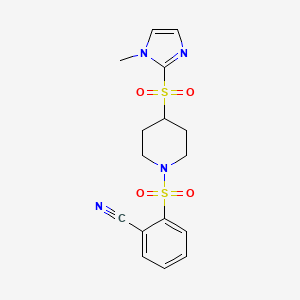

![methyl 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate](/img/structure/B2407112.png)

![Ethyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2407114.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)